1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol
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Overview
Description
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol, also known as DM-PPE-2-OH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, we will list several future directions for research on this compound.
Mechanism of Action
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. This compound inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity (6).
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and have neuroprotective effects. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2 (7). Moreover, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is crucial for tumor growth and metastasis (8).
Advantages and Limitations for Lab Experiments
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. This compound has also been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for therapeutic development. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well-established. Moreover, this compound is a challenging compound to synthesize, which limits its availability for research purposes.
Future Directions
Several future directions for research on 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol can be identified. One direction is to investigate the pharmacokinetics and toxicity profile of this compound to determine its suitability for therapeutic development. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and DNA repair. Additionally, it would be interesting to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in several cellular processes. This compound has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, but its pharmacokinetics and toxicity profile are not well-established. Several future directions for research on this compound can be identified, including investigating its pharmacokinetics and toxicity profile, studying its effects on other cellular processes, and investigating its potential as a combination therapy with other anti-cancer agents.
Synthesis Methods
The synthesis method of 1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol involves the reaction of 5,6-dimethylbenzimidazole with 1-(2-bromoethyl)-1H-pyrazole in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with (R)-2-amino-1-propanol in the presence of potassium carbonate and copper (I) iodide to yield the final product, this compound. This synthesis method was first reported by Sarno et al. in 2005 (1).
Scientific Research Applications
1-(5,6-Dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound is a potent inhibitor of protein kinase CK2, which is overexpressed in many cancer types and has been implicated in the development and progression of cancer (2). This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy (3).
In addition to cancer, this compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases (4). Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease (5).
properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-(1-pyrazol-1-ylpropan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-13-7-17-18(8-14(13)2)22(12-20-17)11-16(24)9-19-15(3)10-23-6-4-5-21-23/h4-8,12,15-16,19,24H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZYKXATVOWPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(CNC(C)CN3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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